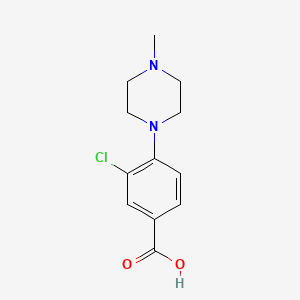

Acide 3-chloro-4-(4-méthyl-1-pipérazinyl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid is a heterocyclic organic compound with the molecular formula C12H15ClN2O2 . It has a molecular weight of 254.712700 g/mol . This compound is used as a reagent in the preparation of 1H-pyrazolo[3,4-b]pyridines as fibroblast growth factor receptor inhibitors .

Synthesis Analysis

The synthesis of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid can be achieved through the following steps :Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique

Intermédiaire pharmaceutique

“Acide 3-chloro-4-(4-méthyl-1-pipérazinyl)benzoïque” peut servir d’intermédiaire pharmaceutique . Cela signifie qu’il peut être utilisé dans la synthèse de divers médicaments pharmaceutiques. Les spécificités de ces médicaments dépendraient des réactions que subit le composé.

Synthèse organique

Ce composé peut être utile en synthèse organique . La synthèse organique est une méthode de préparation de composés organiques. C’est une science basée sur un ensemble de principes qui permettent aux chimistes de concevoir et de réaliser des synthèses en plusieurs étapes de molécules complexes à partir de molécules simples.

Intermédiaire d’Imatinib

Il peut être utilisé comme intermédiaire dans la production d’Imatinib , un médicament utilisé pour traiter certains types de cancer.

Produit chimique de recherche

En tant que produit chimique de recherche, les scientifiques peuvent utiliser ce composé pour étudier ses propriétés et ses réactions. Cela peut conduire à la découverte de nouvelles réactions, méthodes ou composés .

Composé organique hétérocyclique

Ce composé est un composé organique hétérocyclique . Ces types de composés ont des applications dans de nombreux domaines, notamment les produits pharmaceutiques, les produits agrochimiques et les colorants.

Mécanisme D'action

Target of Action

It is used as an intermediate in the synthesis of pharmaceuticals , suggesting that it may interact with various biological targets depending on the final product.

Mode of Action

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

As an intermediate in pharmaceutical synthesis , it may be involved in various biochemical pathways depending on the final product.

Result of Action

As an intermediate in pharmaceutical synthesis , its effects would likely depend on the final product and its specific biological targets.

Action Environment

It should be stored in a dry, cool, and well-ventilated place , suggesting that factors such as humidity and temperature could affect its stability.

Avantages Et Limitations Des Expériences En Laboratoire

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in high yields. It is also relatively stable, and can be stored for extended periods of time without degrading. However, it is toxic and can be harmful if not handled properly. It also has a strong odor, which can be unpleasant for laboratory personnel.

Orientations Futures

There are several potential future directions for 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. One potential direction is to further investigate its potential medicinal applications, such as its ability to inhibit certain enzymes and proteins. Another potential direction is to study its effects on the environment, as well as its potential use as an environmental pollutant. Additionally, further research could be conducted on its biochemical and physiological effects, such as its effects on inflammation and oxidative stress. Finally, further research could be conducted on its use in lab experiments, such as its advantages and limitations.

Méthodes De Synthèse

3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid can be synthesized through a variety of methods. One common method is the nucleophilic aromatic substitution of 4-methyl-1-piperazinylbenzoic acid with sodium hypochlorite. This reaction produces a white precipitate, which is then filtered and washed with water. The product can then be purified by recrystallization in ethanol. Other methods of synthesis include the reaction of 4-methyl-1-piperazinylbenzoic acid with chloroacetic acid, and the reaction of 4-methyl-1-piperazinylbenzoic acid and sodium chloroacetate.

Propriétés

IUPAC Name |

3-chloro-4-(4-methylpiperazin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSBUWGQOMUQJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700193 |

Source

|

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197193-33-1 |

Source

|

| Record name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)